Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in methanol and water. The reaction proceeds at low temperatures, resulting in the formation of the desired product .
Molecular Structure Analysis
The molecular structure of Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. Additionally, it contains an ester group at the 4-position of the pyrrolidine ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Applications
Baker's Yeast Reduction : The compound has been utilized in the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates, leading to the creation of biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi, Kawada, & Natsugari, 1992).
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Used in the synthesis of unsaturated β-amino acid derivatives, indicating its role in the formation of complex organic compounds (Davies, Fenwick, & Ichihara, 1997).
Microsporin B Synthesis : Facilitates the synthesis of unusual amino acid residues, key in the creation of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Peptide Conformation Studies : Investigated for its role in peptide conformation, offering insights into the molecular structure and behavior of complex organic molecules (Gebreslasie, Jacobsen, & Görbitz, 2011).
Arginine Modifications : Involved in the study of arginine modifications, revealing mechanisms of protein interactions and modifications (Klöpfer, Spanneberg, & Glomb, 2011).
Biocompatible Polymer Production : Utilized in the production of biocompatible polymers, suggesting its potential in biomedical applications (Tsai, Wang, & Darensbourg, 2016).
GABA Aminotransferase Inhibition : Research has explored its derivatives as inhibitors of GABA aminotransferase, indicating possible applications in neurological research (Silverman, Durkee, & Invergo, 1986).
Renin Inhibition : Utilized in the design of renin inhibitory peptides, offering pathways for therapeutic research (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Peptide Conformation Determination : Assists in examining the role of N-methylation in peptide conformation, contributing to the understanding of peptide chemistry (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).
Stemofoline Synthesis : Key in the stereoselective synthesis of stemofoline, a potential precursor for therapeutically relevant compounds (Thomas & Vickers, 2009).
properties
IUPAC Name |
methyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVXWXHEXVLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635103 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
942297-60-1 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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